![molecular formula C17H19BrO4S B7453909 (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate](/img/structure/B7453909.png)
(5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
(5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate, also known as BIPMBS, is a sulfonate compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate is not well understood. However, it is believed that (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate interacts with various biomolecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate. However, studies have shown that (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate does not exhibit significant toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate in lab experiments is its ability to form inclusion complexes with various drugs, which can improve their solubility and bioavailability. However, one of the limitations of using (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate. One potential direction is the investigation of its potential as a drug delivery agent for poorly soluble drugs. Another direction is the synthesis and characterization of new metal-organic frameworks using (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate as a building block. Additionally, the use of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate as a ligand in transition metal catalyzed reactions could be further explored.
Synthesis Methods
The synthesis of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with (5-methyl-2-propan-2-ylphenyl) magnesium bromide. This reaction results in the formation of (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate as a white solid with a melting point of 170-172°C.
Scientific Research Applications
(5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate has been investigated for its potential as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In materials science, (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, (5-Methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate has been studied for its potential as a ligand in transition metal catalyzed reactions.
properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)14-7-5-12(3)9-16(14)22-23(19,20)17-10-13(18)6-8-15(17)21-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXNSNOVOILMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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